

(2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate chemical properties

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Compound of Interest

	(2R,3R)-2,3-
Compound Name:	<i>Bis(benzoyloxy)succinic acid hydrate</i>
Cat. No.:	B3029345

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An In-depth Technical Guide to **(2R,3R)-2,3-Bis(benzoyloxy)succinic Acid Hydrate**

Audience: Researchers, scientists, and drug development professionals.

Abstract

(2R,3R)-2,3-Bis(benzoyloxy)succinic acid, commonly known as (-)-O,O'-Dibenzoyl-L-tartaric acid, is a pivotal chiral resolving agent extensively utilized in the pharmaceutical and fine chemical industries. Its monohydrate form is particularly significant for its ability to form diastereomeric salts with racemic mixtures, especially amines and amino alcohols, facilitating the separation of enantiomers through fractional crystallization. This guide provides a comprehensive overview of its chemical and physical properties, analytical characterization, synthesis, and detailed protocols for its primary application in chiral resolution. The content is structured to offer both foundational knowledge and practical, field-proven insights for professionals engaged in stereoselective synthesis and drug development.

Chemical Identity and Molecular Structure

The efficacy of (2R,3R)-2,3-Bis(benzoyloxy)succinic acid as a resolving agent is fundamentally derived from its rigid, chiral structure, which is derived from the naturally occurring L-tartaric acid.

Systematic Identifiers:

- IUPAC Name: (2R,3R)-2,3-bis(benzoyloxy)butanedioic acid;hydrate[1]
- Common Names: (-)-Dibenzoyl-L-tartaric acid monohydrate, (-)-O,O'-Dibenzoyl-L-tartaric acid monohydrate[2]
- CAS Number: 62708-56-9 (for monohydrate)[2][3][4]
- Molecular Formula: C₁₈H₁₆O₉ (as monohydrate)[2][3][5]
- Molecular Weight: 376.32 g/mol (as monohydrate)[2][3][5]

Below is a diagram illustrating the chemical structure of the parent acid.

Caption: 2D structure of (2R,3R)-2,3-Bis(benzoyloxy)succinic acid.

Physicochemical Properties

The physical properties of this compound are critical for its practical application, particularly its solubility and melting point, which are key parameters in designing crystallization protocols. It is crucial to distinguish between the monohydrate and anhydrous forms, as their properties differ.

Property	Value	Source(s)
Appearance	White to off-white crystalline powder	[6][7]
Melting Point	88-94 °C (monohydrate) ~154-156 °C (anhydrous form, (2S,3S)-enantiomer)	[7][8]
Optical Rotation	Specific optical rotation values are typically negative, e.g., around -112° to -115° (c=5, ethanol).	[7][9]
Solubility	Soluble in methanol, ethanol, ethyl acetate, and DMSO; slightly soluble in water.	[6][7]
Water Content (KF)	4.5 – 5.5% for the monohydrate form.	[7]
Stability	Stable under normal storage conditions.	[10]

Note on Melting Point: The significant difference in melting points is a key indicator of the hydration state. The lower range (88-94°C) is consistently reported for the monohydrate, while the anhydrous form melts at a much higher temperature. Researchers should verify the hydration state of their material, typically via Karl Fischer titration, as this can impact the outcome of resolution experiments.

Synthesis and Analytical Characterization

General Synthesis Route

The compound is typically synthesized via the esterification of L-(-)-tartaric acid with benzoyl chloride. The reaction involves the acylation of the two hydroxyl groups of tartaric acid.



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Caption: General workflow for the synthesis of (-)-Dibenzoyl-L-tartaric acid.

The choice of base and solvent is critical to control reactivity and minimize side products. Purification is almost always achieved by recrystallization to obtain a product with high chemical and stereochemical purity.

Analytical Characterization

To ensure the quality and suitability of the resolving agent, a panel of analytical tests is employed:

- High-Performance Liquid Chromatography (HPLC): Used to determine chemical purity (typically $\geq 99.0\%$).[\[6\]](#)
- Optical Rotation: Confirms the stereochemical identity and enantiomeric purity. The sign and magnitude of the rotation are benchmark indicators.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H , ^{13}C): Provides structural confirmation of the molecule.
- Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (carboxyl O-H, ester C=O, aromatic C=C).
- Karl Fischer Titration: Quantifies the water content to confirm if the material is the monohydrate or anhydrous form.[\[6\]](#)

Core Application: Chiral Resolution of Racemates

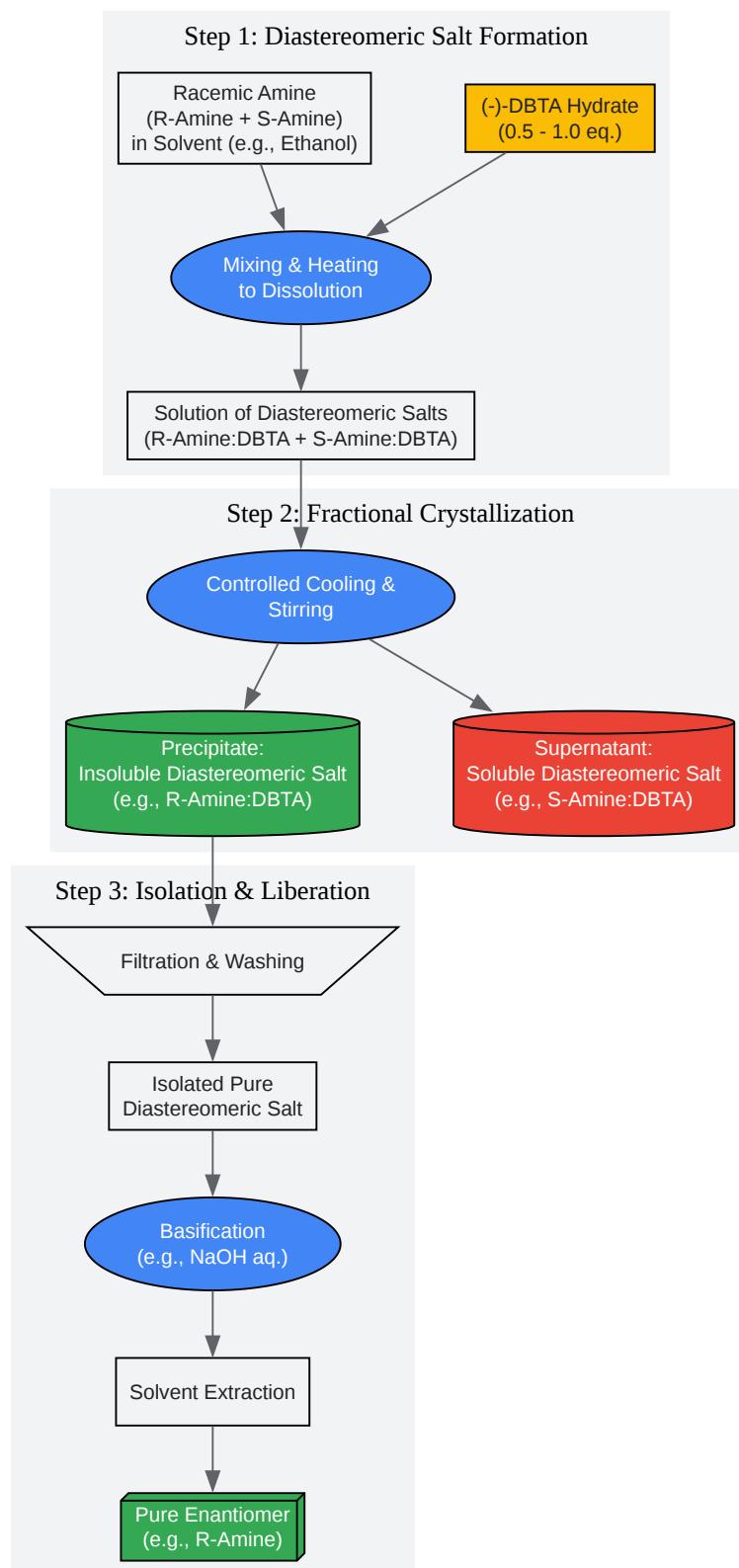
The primary and most critical application of (2R,3R)-2,3-Bis(benzoyloxy)succinic acid is the separation of enantiomers from a racemic mixture.[\[6\]](#)[\[7\]](#)[\[11\]](#) This process is foundational in the synthesis of single-enantiomer active pharmaceutical ingredients (APIs).

Principle of Resolution

The process relies on the reaction between the acidic resolving agent (A^-) and a racemic base ($B^+/B^{'+}$). This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly, different solubilities in a given solvent.

- (R,S)-Base + (R,R)-Acid \rightarrow (R)-Base-(R,R)-Acid Salt (Diastereomer 1)
- (S,S)-Base + (R,R)-Acid \rightarrow (S)-Base-(R,R)-Acid Salt (Diastereomer 2)

By carefully selecting a solvent in which one diastereomeric salt is significantly less soluble than the other, the less soluble salt can be selectively precipitated through fractional crystallization. The desired enantiomer can then be liberated from the isolated salt by treatment with a base.

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Caption: Workflow for chiral resolution of a racemic amine using (-)-DBTA.

Example Protocol: Resolution of a Racemic Amine

This protocol provides a generalized, yet detailed, methodology. The specific solvent, temperature profile, and stoichiometry must be optimized for each unique substrate.

A. Materials and Equipment

- Racemic amine (1.0 eq.)
- (2R,3R)-2,3-Bis(benzyloxy)succinic acid monohydrate (0.5-1.0 eq.)
- Solvent(s) for crystallization (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures)
- Aqueous base (e.g., 2M NaOH)
- Aqueous acid (e.g., 1M HCl)
- Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
- Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
- Round-bottom flask with reflux condenser and magnetic stirrer
- Crystallization dish or beaker
- Büchner funnel and filter flask
- Separatory funnel
- Rotary evaporator
- Polarimeter and/or Chiral HPLC system

B. Experimental Procedure

- Salt Formation: Dissolve the racemic amine in the chosen crystallization solvent in the round-bottom flask. Heat the solution gently (e.g., 50-60°C).

- In a separate vessel, dissolve the resolving agent, (2R,3R)-2,3-Bis(benzoyloxy)succinic acid monohydrate, in a minimum amount of the same warm solvent.
- Add the resolving agent solution dropwise to the warm amine solution with continuous stirring.
- After the addition is complete, maintain the heat and stirring for a short period (e.g., 30 minutes) to ensure complete salt formation. If the solution is not clear, it may need to be heated to reflux until all solids dissolve.
- Crystallization: Allow the solution to cool slowly to room temperature. The rate of cooling is a critical parameter; slow cooling generally yields crystals of higher purity. Further cooling in an ice bath may be required to maximize yield.
- Isolation: Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove adhering mother liquor.
- Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add an aqueous base (e.g., 2M NaOH) until the pH is >11. This neutralizes the resolving agent and liberates the free amine.
- Extraction: Extract the liberated amine into an organic solvent (e.g., ethyl acetate, 3x volumes).
- Purification: Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the resolved enantiomer.
- Analysis: Determine the enantiomeric excess (ee%) of the product using chiral HPLC or by measuring its specific optical rotation and comparing it to the literature value.

Safety, Handling, and Storage

Professionals handling this compound must adhere to standard laboratory safety practices.

- Hazards: Causes serious eye irritation and may cause skin irritation.[4][8][12] Avoid breathing dust.[10][13]

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[10][12][13]
- Handling: Use in a well-ventilated area or with local exhaust ventilation.[13] Avoid dust formation.[10][14] Wash hands thoroughly after handling.[10][12]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[10][13] Keep the container tightly closed to prevent moisture absorption, which can affect its performance as a resolving agent.[13]

Conclusion

(2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate is an indispensable tool in modern synthetic chemistry. Its well-defined stereochemistry and favorable physicochemical properties make it a highly effective and reliable agent for the resolution of racemates. A thorough understanding of its properties, particularly the distinction between the hydrate and anhydrous forms, and the meticulous optimization of crystallization conditions are paramount to achieving successful and efficient enantiomeric separation in research and industrial drug development.

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